N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
CAS No.: 1219842-68-8
Cat. No.: VC6628246
Molecular Formula: C23H20N4O2
Molecular Weight: 384.439
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219842-68-8 |
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Molecular Formula | C23H20N4O2 |
Molecular Weight | 384.439 |
IUPAC Name | N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Standard InChI | InChI=1S/C23H20N4O2/c28-22-13-12-21(18-6-2-1-3-7-18)25-27(22)17-14-24-23(29)19-8-10-20(11-9-19)26-15-4-5-16-26/h1-13,15-16H,14,17H2,(H,24,29) |
Standard InChI Key | MPFLXNDVRJTRTM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
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Pyridazinone Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6 (6-oxo). The phenyl group at position 3 introduces hydrophobicity and steric bulk .
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Ethyl Linker: A two-carbon chain connecting the pyridazinone nitrogen to the benzamide group, providing conformational flexibility.
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Benzamide-Pyrrole System: The benzamide group (a benzene ring attached to a carboxamide) is substituted at the para position with a pyrrole ring, a five-membered heterocycle with one nitrogen atom. This moiety may influence electronic properties and binding interactions .
The systematic IUPAC name reflects this arrangement: N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide.
Physicochemical Data
Key properties derived from experimental and computational analyses include:
Property | Value |
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CAS Number | 1219842-68-8 |
Molecular Formula | |
Molecular Weight | 384.4 g/mol |
Hydrogen Bond Donors | 2 (amide NH and pyridazinone NH) |
Hydrogen Bond Acceptors | 5 (amide O, pyridazinone O, pyrrole N) |
Rotatable Bond Count | 6 |
These parameters suggest moderate solubility in polar aprotic solvents and potential for membrane permeability, though experimental data on solubility and logP are unavailable in the provided sources .
Synthesis and Characterization
Stability and Reactivity
The pyridazinone ring’s conjugated system may confer stability against hydrolysis, while the amide bond could be susceptible to enzymatic cleavage. The pyrrole substituent’s electron-rich nature may participate in π-π stacking or hydrogen bonding interactions.
Comparative Analysis with Structural Analogs
Pyridazinone Derivatives
Compounds like N-[1-(4-methyl-6-oxopyrimidin-1-yl)-2-oxo-2-phenylethyl]benzamide (PubChem CID: 2802825) share the pyridazinone core but lack the pyrrole substitution, highlighting the uniqueness of the target compound’s benzamide-pyrrole system .
Piperidine-Pyridazine Hybrids
Challenges and Future Directions
Data Gaps
Current limitations include:
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Absence of in vitro or in vivo efficacy data.
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Uncharacterized physicochemical properties (e.g., melting point, solubility).
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Limited synthetic methodology details.
Research Opportunities
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Synthetic Optimization: Developing efficient routes to scale-up production.
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Biological Screening: Testing against kinase panels, GPCRs, and inflammatory targets.
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Structural Modifications: Exploring substitutions on the pyrrole or phenyl groups to enhance potency or selectivity.
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